molecular formula C9H18ClNO3 B2798642 Methyl 3-(4-piperidinyloxy)propanoate hydrochloride CAS No. 190515-56-1

Methyl 3-(4-piperidinyloxy)propanoate hydrochloride

Cat. No. B2798642
CAS RN: 190515-56-1
M. Wt: 223.7
InChI Key: MNQLGJGZQDMLOQ-UHFFFAOYSA-N
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Description

“Methyl 3-(4-piperidinyloxy)propanoate hydrochloride” is a chemical compound with the formula C₉H₁₈ClNO₃ . It is also known as MPP hydrochloride. This compound has gained significant attention in the field of scientific research due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-piperidinyloxy)propanoate hydrochloride” is represented by the formula C₉H₁₈ClNO₃ . The InChI code for this compound is 1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 3-(4-piperidinyloxy)propanoate hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Solid-State Characterization and Polymorphism

A study on homologous local anaesthetic drugs, which might be structurally related to Methyl 3-(4-piperidinyloxy)propanoate hydrochloride, highlights the importance of solid-state characterization and understanding crystal polymorphism. These properties are crucial for drug formulation and stability, offering insights into the thermodynamic stability of pharmaceutical compounds at room temperature and their behavior in various solvents. The research on falicaine and dyclonine hydrochlorides may parallel investigations into related compounds like Methyl 3-(4-piperidinyloxy)propanoate hydrochloride, emphasizing the significance of solid-state NMR and other analytical techniques for pharmaceutical development (Schmidt, 2005).

Anticonvulsant and Antinociceptive Activity

Hybrid molecules derived from modifications of Methyl 3-(4-piperidinyloxy)propanoate hydrochloride, such as piperazinamides of 3-methyl- and 3,3-dimethyl-pyrrolidinones, demonstrate potential as new anticonvulsants. These compounds, synthesized to combine chemical fragments of known antiepileptic drugs, show broad spectra of activity across preclinical seizure models in mice. Such findings suggest a promising avenue for developing new treatments for epilepsy and pain management (Kamiński et al., 2016).

Antitumor Effects

The investigation of the antitumor effects of related compounds, such as hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester, demonstrates the potential therapeutic applications of Methyl 3-(4-piperidinyloxy)propanoate hydrochloride derivatives in cancer treatment. Studies show significant inhibition of tumor growth in mice, suggesting the compound's utility in developing new anticancer agents (Fu, 2004).

Biodegradable Polymer Synthesis

Research into the enzymatic synthesis and properties of poly(β–amino ester) and poly(lactone-co-β–amino ester) copolymers utilizing ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) underscores the role of Methyl 3-(4-piperidinyloxy)propanoate hydrochloride derivatives in developing new biomaterials. These polymers, with potential applications in gene delivery, highlight the compound's utility in creating biodegradable materials for biomedical use (Martino et al., 2012).

Pharmacokinetics and Drug Analysis

The development of a high-sensitivity LC-MS/MS method for determining derivatives of Methyl 3-(4-piperidinyloxy)propanoate hydrochloride in biological samples illustrates the importance of analytical techniques in drug development and pharmacokinetic studies. Such methods enable precise quantification of drugs and their metabolites in plasma, facilitating the assessment of their pharmacological profiles and supporting preclinical and clinical research (Ji et al., 2012).

Safety and Hazards

“Methyl 3-(4-piperidinyloxy)propanoate hydrochloride” is classified as an irritant . Safety precautions include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

methyl 3-piperidin-4-yloxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)4-7-13-8-2-5-10-6-3-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQLGJGZQDMLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190515-56-1
Record name methyl 3-(piperidin-4-yloxy)propanoate hydrochloride
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